REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][C@H:11]2[CH2:13][CH2:14][O:15][C:16](=[O:17])[C@H:10]2[CH2:9]1)[C:2]1C=CC=CC=1.Br.C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(O)C.C(Cl)(Cl)Cl>[CH2:14]([O:15][C:16]([CH:10]1[CH:11]2[CH2:12][N:8]([CH2:1][CH2:2]2)[CH2:9]1)=[O:17])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@H]2[C@@H](C1)CCOC2=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C. until the solution
|
Type
|
ADDITION
|
Details
|
The reaction was then poured into a well
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with chloroform (4×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum
|
Type
|
STIRRING
|
Details
|
The gum was then stirred with ether (3×750ml)
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
DISSOLUTION
|
Details
|
the ether insoluble gum dissolved in ethanol (1 L)
|
Type
|
ADDITION
|
Details
|
Palladium on charcoal 10% (20 g) was then added
|
Type
|
STIRRING
|
Details
|
the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through Kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum
|
Type
|
CUSTOM
|
Details
|
This was partitioned between chloroform and saturated aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum
|
Type
|
DISTILLATION
|
Details
|
Distillation in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CN2CCC1C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mol | |
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][C@H:11]2[CH2:13][CH2:14][O:15][C:16](=[O:17])[C@H:10]2[CH2:9]1)[C:2]1C=CC=CC=1.Br.C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(O)C.C(Cl)(Cl)Cl>[CH2:14]([O:15][C:16]([CH:10]1[CH:11]2[CH2:12][N:8]([CH2:1][CH2:2]2)[CH2:9]1)=[O:17])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@H]2[C@@H](C1)CCOC2=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C. until the solution
|
Type
|
ADDITION
|
Details
|
The reaction was then poured into a well
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with chloroform (4×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum
|
Type
|
STIRRING
|
Details
|
The gum was then stirred with ether (3×750ml)
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
DISSOLUTION
|
Details
|
the ether insoluble gum dissolved in ethanol (1 L)
|
Type
|
ADDITION
|
Details
|
Palladium on charcoal 10% (20 g) was then added
|
Type
|
STIRRING
|
Details
|
the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through Kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum
|
Type
|
CUSTOM
|
Details
|
This was partitioned between chloroform and saturated aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum
|
Type
|
DISTILLATION
|
Details
|
Distillation in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CN2CCC1C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mol | |
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |